molecular formula C7H9ClN4 B7981557 5-Hydrazinyl-1H-indazole hydrochloride CAS No. 1012879-50-3

5-Hydrazinyl-1H-indazole hydrochloride

Cat. No. B7981557
Key on ui cas rn: 1012879-50-3
M. Wt: 184.62 g/mol
InChI Key: APSGXXUYIDEIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a solution of 1H-indazol-5-ylamine (20 g, 153 mmol) in conc. HCl (50 mL) was added an aqueous solution (50 mL) of NaNO2 (19 g, 158 mmol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (90 g, 306 mmol) in conc. HCl (70 mL), pre-cooled to 0° C., was then added. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ether to yield (1H-indazol-5-yl)-hydrazine hydrochloride as a yellow solid, which was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[N:11]([O-])=O.[Na+].O.O.[Cl:17][Sn]Cl>Cl>[ClH:17].[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][NH2:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)N
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
70 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 2 h at RT
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1N=CC2=CC(=CC=C12)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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